molecular formula C30H38O10 B569781 10-Deacetyl-7-methyl Baccatin III CAS No. 1444818-14-7

10-Deacetyl-7-methyl Baccatin III

Cat. No.: B569781
CAS No.: 1444818-14-7
M. Wt: 558.624
InChI Key: IWJSBKNWKLQICP-AYZYBLPVSA-N
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Description

10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol). These drugs are widely used in chemotherapy for treating various cancers, including breast, ovarian, and lung cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the ultrasonic-assisted extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol. The extraction process is optimized by adjusting temperature, extraction time, and particle size . Another method involves the whole-cell biotransformation of renewable Taxus needles, where 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) is used to convert 10-deacetylbaccatin III to baccatin III .

Industrial Production Methods

Industrial production of this compound often involves semi-synthesis from natural precursors. The most widely used precursor is 10-deacetylbaccatin III, which is extracted from the leaves of Taxus baccata L. This method is preferred due to the higher biomass yield and chemical yield compared to other Taxus species .

Chemical Reactions Analysis

Types of Reactions

10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl-CoA for acetylation, hydrazine hydrate for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve controlled temperatures and specific pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions include baccatin III, which is a crucial intermediate in the synthesis of paclitaxel and docetaxel .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: A well-known anti-cancer drug derived from the bark of Taxus brevifolia.

    Docetaxel: Another anti-cancer drug with a similar structure and mechanism of action.

    Baccatin III: A direct precursor in the synthesis of paclitaxel and docetaxel.

Uniqueness

10-Deacetyl-7-methyl Baccatin III is unique due to its specific role as a precursor in the biosynthesis of docetaxel and paclitaxel. Its ability to be converted into these potent anti-cancer drugs makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

1444818-14-7

Molecular Formula

C30H38O10

Molecular Weight

558.624

InChI

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1

InChI Key

IWJSBKNWKLQICP-AYZYBLPVSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one

Origin of Product

United States

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